molecular formula C14H17N3O2S B12239883 2-(1-Methanesulfonylpiperidin-4-yl)-1,8-naphthyridine

2-(1-Methanesulfonylpiperidin-4-yl)-1,8-naphthyridine

Cat. No.: B12239883
M. Wt: 291.37 g/mol
InChI Key: MXFXYECNLSFTSB-UHFFFAOYSA-N
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Description

2-(1-Methanesulfonylpiperidin-4-yl)-1,8-naphthyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine ring and a methanesulfonylpiperidinyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(1-Methanesulfonylpiperidin-4-yl)-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine core. This is followed by the introduction of the methanesulfonylpiperidinyl group through a series of reactions. Common synthetic routes include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions where the piperidinyl group is introduced to the naphthyridine core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(1-Methanesulfonylpiperidin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group, leading to the formation of various derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-(1-Methanesulfonylpiperidin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methanesulfonylpiperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

2-(1-Methanesulfonylpiperidin-4-yl)-1,8-naphthyridine can be compared with other similar compounds, such as:

    2-(1-Methanesulfonylpiperidin-4-yl)ethylamine hydrochloride: This compound shares the methanesulfonylpiperidinyl group but differs in the core structure.

    (1-Methanesulfonylpiperidin-4-yl)methanamine: Similar in structure but with a different functional group attached to the piperidinyl ring.

The uniqueness of this compound lies in its naphthyridine core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)-1,8-naphthyridine

InChI

InChI=1S/C14H17N3O2S/c1-20(18,19)17-9-6-11(7-10-17)13-5-4-12-3-2-8-15-14(12)16-13/h2-5,8,11H,6-7,9-10H2,1H3

InChI Key

MXFXYECNLSFTSB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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